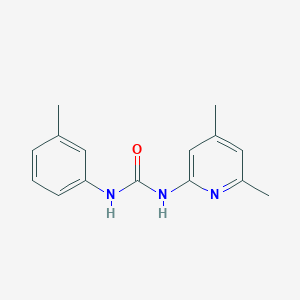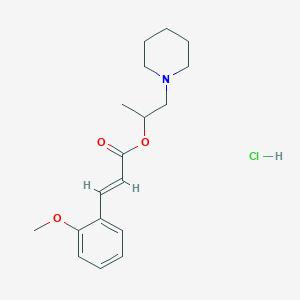
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in the scientific community for its potential use as a herbicide. DMPU belongs to a class of compounds known as ureas, which have been used in the agricultural industry for their ability to control weed growth. In
作用機序
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea disrupts the normal growth and development of plants, leading to their eventual death. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is also known to affect photosynthesis, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting ALS and affecting photosynthesis, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has also been shown to affect the expression of genes involved in plant growth and development. Specifically, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been shown to upregulate the expression of genes involved in stress response and downregulate the expression of genes involved in cell division and expansion.
実験室実験の利点と制限
One advantage of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea as a tool in plant physiology research is its ability to inhibit photosynthesis, which allows researchers to study the effects of reduced photosynthesis on plant growth and development. Additionally, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has a broad spectrum of herbicidal activity, making it useful for studying the effects of weed control on plant growth and development. However, one limitation of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is its potential toxicity to non-target organisms, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of more specific ALS inhibitors that can selectively target different weed species while minimizing the impact on non-target organisms. Additionally, further research is needed to understand the molecular mechanisms underlying N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea's effects on plant growth and development. Finally, there is a need for more studies on the potential environmental impacts of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea and other urea herbicides, particularly with respect to their potential effects on soil microorganisms and other non-target organisms.
Conclusion
In summary, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is a promising herbicide that has gained attention in the scientific community for its potential use in the agricultural industry. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme ALS, disrupting plant growth and development, and affecting photosynthesis. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has a broad spectrum of herbicidal activity and has been studied for its potential use as a tool in plant physiology research. However, further research is needed to understand the molecular mechanisms underlying N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea's effects on plant growth and development, as well as its potential environmental impacts.
合成法
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3-methylphenylisocyanate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential use as a herbicide. Several studies have shown that N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea exhibits strong herbicidal activity against a wide range of weed species, making it a promising candidate for use in the agricultural industry. In addition, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has also been studied for its potential use as a tool in plant physiology research, as it can inhibit photosynthesis and affect plant growth and development.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-5-4-6-13(8-10)17-15(19)18-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNSDUDDWGPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5463464.png)

![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![N-{3-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5463473.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)

![4-[(4-chloro-3-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5463511.png)

![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)

![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)